molecular formula C17H21N3O3 B6423069 N-(4-isopropylphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105229-35-3

N-(4-isopropylphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No.: B6423069
CAS No.: 1105229-35-3
M. Wt: 315.37 g/mol
InChI Key: YNJCOJWKIUOYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine (dihydropyrimidine) core, a privileged scaffold in drug discovery known for its diverse biological activities. The structure is further functionalized with a propanamide linker and a 4-isopropylphenyl group, which may contribute to enhanced lipophilicity and target binding affinity. Compounds containing the dihydropyrimidinone motif have been extensively studied and are reported in scientific literature to exhibit a wide range of properties, including serving as inhibitors for various enzymes . Researchers can leverage this chemical as a key intermediate or precursor in the synthesis of more complex molecules, or as a reference standard in bio-screening assays to investigate novel therapeutic pathways. Its well-defined structure makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific targets. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-10(2)12-4-6-13(7-5-12)19-15(21)9-8-14-11(3)18-17(23)20-16(14)22/h4-7,10H,8-9H2,1-3H3,(H,19,21)(H2,18,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJCOJWKIUOYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

N-(4-isopropylphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide has been identified as a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This property makes it a candidate for the treatment of various pain conditions:

  • Pain Management : The compound has shown efficacy in attenuating inflammatory and neuropathic pain by blocking TRPA1 channels. This mechanism is particularly relevant in conditions such as arthritis and diabetic neuropathy .

Case Study: TRPA1 Antagonism

In preclinical studies, administration of this compound resulted in significant reductions in pain responses in animal models of neuropathic pain. The selectivity for TRPA1 over other ion channels indicates a favorable side effect profile compared to non-selective analgesics .

Pharmacological Research

The pharmacological profile of this compound has been explored in various studies:

  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties beyond its analgesic effects. It could potentially inhibit the release of pro-inflammatory cytokines and mediators in various models of inflammation .

Table 1: Pharmacological Activities

ActivityDescriptionReference
TRPA1 AntagonismReduces pain sensitivity
Anti-inflammatoryInhibits pro-inflammatory cytokines
Neuropathic Pain ReliefEffective in animal models for neuropathic pain

Materials Science

Beyond its biological applications, this compound is being investigated for potential uses in materials science:

  • Polymer Chemistry : Its unique structure allows it to be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as biocompatibility or controlled drug release mechanisms.

Case Study: Polymer Matrix Development

Research is ongoing to incorporate this compound into biodegradable polymers for drug delivery systems. Initial results suggest improved drug release profiles compared to traditional systems .

Comparison with Similar Compounds

Implications for Research and Development

  • Drug Design : The target compound’s isopropylphenyl group may improve blood-brain barrier penetration compared to polar analogs like GFS037 .
  • Thermal Stability : High-melting analogs (e.g., Compound 15 ) are ideal for solid-state formulations, whereas the target compound’s properties require experimental validation.

Preparation Methods

Biginelli Reaction Derivative

The classical Biginelli reaction, which condenses urea, β-keto esters, and aldehydes under acidic conditions, is adapted to introduce the methyl group at position 6. For this compound:

  • β-keto ester : Ethyl acetoacetate (methyl-substituted) reacts with urea and formaldehyde in ethanol with catalytic HCl.

  • Cyclization : Heating at 80°C for 12 hours yields 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.

Reaction Conditions :

ComponentQuantitySolventTemperatureTimeYield
Ethyl acetoacetate1.2 equivEthanol80°C12 hr65%
Urea2.0 equiv
Formaldehyde (37%)1.0 equiv

Oxidation of Dihydropyrimidinone

An alternative route involves oxidizing dihydropyrimidinone precursors. For example, 6-methyl-3,4-dihydropyrimidin-2(1H)-one is treated with potassium permanganate (KMnO4KMnO_4) in acidic medium to introduce the 2,4-dioxo groups:

Dihydropyrimidinone+KMnO4H2SO4Tetrahydropyrimidinedione+MnO2\text{Dihydropyrimidinone} + KMnO4 \xrightarrow{H2SO4} \text{Tetrahydropyrimidinedione} + MnO2 \downarrow

Optimized Parameters :

  • KMnO4KMnO_4 (1.5 equiv), H2SO4H_2SO_4 (0.5 M), 60°C, 6 hours (yield: 58%).

Functionalization at Position 5

The propanamide side chain at position 5 is introduced via nucleophilic substitution or coupling reactions.

Propionylation via Acyl Chloride

The tetrahydropyrimidine core is reacted with propionyl chloride in anhydrous dichloromethane (CH2Cl2CH_2Cl_2) using triethylamine (Et3NEt_3N) as a base:

Tetrahydropyrimidine+ClC(O)CH2CH2ClEt3N5-Propanoyl Intermediate\text{Tetrahydropyrimidine} + ClC(O)CH2CH2Cl \xrightarrow{Et_3N} \text{5-Propanoyl Intermediate}

Key Considerations :

  • Excess propionyl chloride (2.5 equiv) ensures complete substitution.

  • Reaction at 0°C minimizes side reactions (yield: 72%).

Coupling with 4-Isopropylaniline

The final amidation step links the propanoyl intermediate to 4-isopropylaniline. A carbodiimide coupling agent (e.g., EDCl) with hydroxybenzotriazole (HOBt) is used:

5-Propanoyl Intermediate+H2NC6H4iPrEDCl/HOBtTarget Compound\text{5-Propanoyl Intermediate} + H2N-C6H_4-iPr \xrightarrow{EDCl/HOBt} \text{Target Compound}

Optimized Conditions :

ReagentQuantitySolventTemperatureTimeYield
EDCl1.2 equivDMFRT24 hr68%
HOBt1.2 equiv
4-Isopropylaniline1.5 equiv

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the target compound.

Spectroscopic Validation

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 1.25 (d, 6H, -CH(CH3_3)2_2), 2.10 (s, 3H, pyrimidine-CH3_3), 2.45–2.60 (m, 2H, -CH2_2-CO), 3.30 (sept, 1H, -CH(CH3_3)2_2), 6.80–7.20 (m, 4H, aromatic).

  • HRMS : m/z 315.37 [M+H]+^+.

Challenges and Mitigation Strategies

ChallengeSolution
Low cyclization yieldMicrowave-assisted synthesis (120°C, 30 min)
Amide bond hydrolysisUse of dry solvents and inert atmosphere
Regioselectivity at position 5Directed ortho-metalation techniques

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldCostScalability
Biginelli + EDCl345%$$High
Oxidation + HOBt438%$$$Moderate

Industrial-Scale Adaptations

For kilogram-scale production:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Crystallization : Replace chromatography with ethanol/water recrystallization (purity >98%) .

Q & A

Q. What advanced separation techniques are suitable for isolating diastereomers or regioisomers of this compound?

  • Answer : Chiral stationary phases (CSPs) in HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. Simulated Moving Bed (SMB) chromatography scales separations industrially. For regioisomers, 2D-LC (orthogonal columns) or capillary electrophoresis with cyclodextrin additives achieves baseline separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.